molecular formula C11H15ClIN B2368111 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride CAS No. 1820711-89-4

3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride

Cat. No.: B2368111
CAS No.: 1820711-89-4
M. Wt: 323.6
InChI Key: YOHPOKQKXLZZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15ClIN and a molecular weight of 323.6 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a 3-iodophenylmethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the retrieved papers, pyrrolidine derivatives have been reported to exhibit various biological activities . For instance, some pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Potential in Cancer Treatment

  • Application in Cancer Research : A study by Muralidharan, Alagumuthu, and Iyer (2017) demonstrated the synthesis of 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives using an iodine-catalyzed reaction, which includes a compound structurally similar to 3-[(3-Iodophenyl)methyl]pyrrolidine. These compounds showed promising cytotoxicity against breast and colon cancer cell lines, indicating potential applications in cancer treatment (Muralidharan, Alagumuthu, & Iyer, 2017).

Biological and Pharmacological Activities

  • Pyrrolidine Chemistry in Medicine and Industry : Żmigrodzka et al. (2022) highlighted that pyrrolidines, including derivatives like 3-[(3-Iodophenyl)methyl]pyrrolidine, exhibit significant biological effects and have applications in medicine and industry, such as in agrochemicals and dyes. This emphasizes the broader utility of pyrrolidine derivatives in various scientific fields (Żmigrodzka et al., 2022).

Chemical Synthesis and Modification Techniques

  • Pyrrolidine Derivatives Synthesis : Nagel and Nedden (1997) explored the synthesis of diastereomeric derivatives of 3-phosphanylpyrrolidine, providing insights into chemical methods that can potentially be applied to synthesize and modify compounds like 3-[(3-Iodophenyl)methyl]pyrrolidine. This research contributes to understanding the chemical properties and synthesis techniques for such compounds (Nagel & Nedden, 1997).

Safety and Hazards

The safety information for 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride are not mentioned in the retrieved papers, the use of pyrrolidine scaffolds in drug discovery is increasing . This suggests that there may be potential for further exploration and development of pyrrolidine derivatives, including this compound, in the field of medicinal chemistry .

Properties

IUPAC Name

3-[(3-iodophenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN.ClH/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10;/h1-3,7,10,13H,4-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHPOKQKXLZZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC(=CC=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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